3alpha,4beta,3alpha-Galactotetraose
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Overview
Description
3alpha,4beta,3alpha-Galactotetraose is a natural carbohydrate composed of four galactose monomers. The compound is characterized by its unique galactose-galactose linkage bonds, specifically α(1 → 4) and α(1 → 3) bonds . It is a short polymer with a molecular weight of 666.58 g/mol and a molecular formula of C24H42O21 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,4beta,3alpha-Galactotetraose typically involves enzymatic processes that facilitate the formation of the specific galactose linkages. The reaction conditions often include controlled temperatures and pH levels to optimize enzyme activity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the synthesis of the compound. The process is followed by purification steps to achieve the desired purity level of ≥95% .
Chemical Reactions Analysis
Types of Reactions
3alpha,4beta,3alpha-Galactotetraose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the galactose units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield galactonic acid derivatives, while reduction may produce galactitol derivatives .
Scientific Research Applications
3alpha,4beta,3alpha-Galactotetraose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic processes.
Biology: The compound is used in glycan research to understand the role of carbohydrates in biological systems.
Mechanism of Action
The mechanism of action of 3alpha,4beta,3alpha-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the release of galactose units. These interactions can influence various metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Uniqueness
3alpha,4beta,3alpha-Galactotetraose is unique due to its specific galactose-galactose linkage bonds (α(1 → 4) and α(1 → 3)), which are not commonly found in other oligosaccharides. This unique structure gives it distinct properties and applications in various fields .
Properties
IUPAC Name |
(3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17-,18+,19+,20+,21?,22-,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHRYDVILRNFD-FGKFJTINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@H]([C@H](OC([C@@H]4O)O)CO)O)CO)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676999 |
Source
|
Record name | 3alpha,4beta,3alpha-Galactotetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56038-38-1 |
Source
|
Record name | 3alpha,4beta,3alpha-Galactotetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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